methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a unique substitution pattern. Its structure includes:
- A thiophene core with a methyl carboxylate group at position 2.
- A [(1E)-(dimethylamino)methylene]amino substituent at position 3, which introduces a conjugated amidine-like system.
Its synthesis likely involves multi-step functionalization of a thiophene precursor, similar to methods described for analogous esters (e.g., ethyl 4-(4-methylphenyl) derivatives) .
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-5-7-12(8-6-11)13-9-21-15(16(19)20-4)14(13)17-10-18(2)3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBNXCGSGRMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N=CN(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate often involves multi-step reactions, typically starting from commercially available thiophene derivatives. Key steps usually include:
Functional Group Introduction: : Starting with a thiophene core, functional groups are introduced through reactions such as halogenation, Grignard reactions, or palladium-catalyzed coupling.
Methylation: : The ester group is often introduced via esterification or transesterification reactions.
Final Coupling: : The formation of the carboxylate ester completes the molecule, using conditions like Fischer esterification.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for efficiency, cost, and yield. Techniques such as flow chemistry and continuous processing could be employed to enhance scalability. Conditions like solvent choice, temperature control, and catalyst use are fine-tuned to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: : Reduction at the dimethylamino group or ester functionality can yield corresponding amines or alcohols.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, introducing a variety of substituents.
Condensation: : The dimethylamino group can participate in condensation reactions, forming imines or enamines.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens, nitro compounds.
Condensation: : Aldehydes, ketones.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, alcohols.
Substitution: : Halogenated thiophenes.
Condensation: : Imines, enamines.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its reactivity allows for modifications to develop new materials with desired properties.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes in biochemical assays.
Medicine
Pharmaceutical applications include investigation as potential therapeutic agents, given their ability to interact with biological targets through the dimethylamino group.
Industry
In the industrial sector, it finds use in the development of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound's mechanism of action often revolves around its interaction with specific enzymes or receptors. The dimethylamino group can form hydrogen bonds or participate in ionic interactions, influencing biological pathways. Its aromatic structure allows for π-π interactions with protein residues, affecting enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Substituent Complexity and Reactivity
- Ethyl 4-(4-methylphenyl) Derivative : The extended thiophene-2-carbonylamino substituent increases molecular weight and lipophilicity, which may influence solubility or binding affinity in biological systems.
Electronic and Steric Effects
- The 4-methylphenyl group in the target compound and Ethyl 4-(4-methylphenyl) derivative provides steric hindrance, which could slow enzymatic degradation or alter crystal packing.
Research Findings and Gaps
- Limited Data on Target Compound: No direct studies on the target compound’s physicochemical or biological properties were found in the evidence. Comparisons are inferred from structural analogs.
- Methyl 3-amino-4-methylthiophene-2-carboxylate : Widely used as a precursor for pharmaceuticals or agrochemicals due to its reactive amino group.
Biological Activity
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O2S
The structure features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains. The specific activity of this compound against pathogenic bacteria remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anticancer Properties
Thiophene derivatives are frequently investigated for their anticancer properties. Studies have indicated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The potential of this specific compound to act as an anticancer agent warrants further investigation.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity. For example, related compounds have been studied as xanthine oxidase inhibitors, which are relevant for conditions such as gout and oxidative stress-related diseases. The incorporation of a dimethylamino group may enhance binding affinity to target enzymes.
In Vitro Studies
Several studies have focused on the synthesis and biological evaluation of thiophene derivatives. For instance, a study on related carboxylic acid derivatives reported that modifications in the structure led to varying degrees of xanthine oxidase inhibition, with some compounds exhibiting IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 3.6 | Xanthine oxidase inhibitor |
| Compound B | 8.1 | Moderate antioxidant |
| Compound C | 9.9 | Xanthine oxidase inhibitor |
Mechanistic Insights
The mechanism by which thiophene derivatives exert their biological effects often involves the modulation of oxidative stress pathways and apoptosis induction in cancer cells. This is particularly relevant in studies where structural analogs were shown to enhance reactive oxygen species (ROS) production leading to cell death in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
